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molecular formula C11H13NO2 B3136263 2-(6-Methoxy-1h-indol-3-yl)ethanol CAS No. 41340-31-2

2-(6-Methoxy-1h-indol-3-yl)ethanol

Cat. No. B3136263
M. Wt: 191.23 g/mol
InChI Key: FGLYVOXCGGYIJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04255432

Procedure details

To a mechanically stirred mixture of 18.3 g (69.7 mmol) triphenylphosphine and 200 ml acetonitrile, 11.15 g (69.7 mmol) bromine is added dropwise over 20 minutes. The mixture is stirred 20 minutes at 0° and the ice bath is removed. A solution of 12.1 g (63.4 mmol) 6-methoxy-3-(2-hydroxyethyl)indole in 60 ml acetonitrile is added over 30 minutes. After stirring 2 hours at room temperature the mixture is diluted with 250 ml diethyl ether. The liquid is decanted from precipitated tar. The residue is washed with an additional 250 ml diethyl ether. The volume of the ethereal extracts is reduced to about 60 ml and the solution is filtered through 75 g silica gel with diethyl ether. The solvent is removed to yield 6-methoxy-3-(2-bromoethyl)indole, 4.1 g, yellow waxy solid, mp 98°-101°, which turns green on standing.
Quantity
18.3 g
Type
reactant
Reaction Step One
Quantity
11.15 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
12.1 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[Br:20]Br.[CH3:22][O:23][C:24]1[CH:32]=[C:31]2[C:27]([C:28]([CH2:33][CH2:34]O)=[CH:29][NH:30]2)=[CH:26][CH:25]=1>C(#N)C.C(OCC)C>[CH3:22][O:23][C:24]1[CH:32]=[C:31]2[C:27]([C:28]([CH2:33][CH2:34][Br:20])=[CH:29][NH:30]2)=[CH:26][CH:25]=1

Inputs

Step One
Name
Quantity
18.3 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
11.15 g
Type
reactant
Smiles
BrBr
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
12.1 g
Type
reactant
Smiles
COC1=CC=C2C(=CNC2=C1)CCO
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)#N
Step Three
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred 20 minutes at 0°
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added dropwise over 20 minutes
Duration
20 min
CUSTOM
Type
CUSTOM
Details
the ice bath is removed
STIRRING
Type
STIRRING
Details
After stirring 2 hours at room temperature the mixture
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The liquid is decanted
CUSTOM
Type
CUSTOM
Details
from precipitated tar
WASH
Type
WASH
Details
The residue is washed with an additional 250 ml diethyl ether
FILTRATION
Type
FILTRATION
Details
the solution is filtered through 75 g silica gel with diethyl ether
CUSTOM
Type
CUSTOM
Details
The solvent is removed

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
COC1=CC=C2C(=CNC2=C1)CCBr

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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